molecular formula C8H7NO3 B13795441 2-(Hydroxyiminomethyl)benzoic acid CAS No. 5034-63-9

2-(Hydroxyiminomethyl)benzoic acid

Cat. No.: B13795441
CAS No.: 5034-63-9
M. Wt: 165.15 g/mol
InChI Key: VLRVPJCWMLBRTQ-UHFFFAOYSA-N
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Description

2-(Hydroxyiminomethyl)benzoic acid is a benzoic acid derivative featuring an oxime functional group. This compound is of significant interest in medicinal and organic chemistry research due to its structural features. Compounds with the hydroxyiminomethyl (oxime) group are known to play critical roles in biochemical reactivation processes. For instance, related oximes such as pralidoxime (2-hydroxyiminomethyl-1-methyl-pyridinium chloride) are well-studied for their function as acetylcholinesterase (AChE) reactivators, which are investigated as potential treatments for organophosphate poisoning . The oxime group enables the reactivation of the enzyme by cleaving the organophosphate group bound to the active site serine residue. This mechanism highlights the potential of oxime-containing molecules like this compound as valuable scaffolds in toxicology research, nerve agent antidote development, and as chemical probes for studying enzyme kinetics and inhibition. The carboxylic acid group on the benzoic ring provides a handle for further chemical derivatization, making it a versatile intermediate for synthesizing novel compounds for structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only. Not intended for diagnostic or therapeutic applications, or for human use.

Properties

CAS No.

5034-63-9

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

2-(hydroxyiminomethyl)benzoic acid

InChI

InChI=1S/C8H7NO3/c10-8(11)7-4-2-1-3-6(7)5-9-12/h1-5,12H,(H,10,11)

InChI Key

VLRVPJCWMLBRTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NO)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation via Oximation of Phthalaldehyde

Method Overview:

The most direct and widely reported method for synthesizing 2-(hydroxyiminomethyl)benzoic acid involves the reaction of phthalaldehyde with hydroxylamine hydrochloride under basic conditions. This process is a classic oxime formation where the aldehyde group is converted to the hydroxyimino functional group.

Experimental Procedure:

  • Hydroxylamine hydrochloride (1.05 equivalents) and sodium hydroxide (1.05 equivalents) are dissolved in ethanol.
  • Phthalaldehyde (1 equivalent) is added to this solution at room temperature.
  • The mixture is stirred for approximately 1 hour.
  • After reaction completion, the solution is filtered, and ethanol is evaporated.
  • A colorless precipitate of this compound forms with an approximate yield of 80%.

Analytical Data:

  • The product shows characteristic NMR signals consistent with the oxime and carboxylic acid functionalities.
  • Crystallographic analysis confirms the structure and purity of the compound.

This method is noted for its simplicity, mild conditions, and good yield, making it a preferred route in both academic and industrial settings.

Alternative Synthesis via Hydroxylamine Reaction with 4-Formylbenzoic Acid

Method Overview:

Another approach involves the reaction of 4-formylbenzoic acid with hydroxylamine hydrochloride in an ethanol-water mixture with sodium acetate as a buffering agent.

Experimental Procedure:

  • 4-Formylbenzoic acid and hydroxylamine hydrochloride are dissolved in ethanol and water.
  • Sodium acetate is added to maintain a mildly basic environment.
  • The mixture is refluxed for approximately 9 hours.
  • After solvent removal under reduced pressure, the crude product is washed with water and dried.
  • The oxime product is isolated as a white solid with a yield around 81%.

Analytical Data:

  • ^1H NMR (400 MHz, DMSO-d6): Signals at δ 11.49 ppm (broad singlet, COOH), 8.20 ppm (singlet, HC=N), and aromatic protons between 7.66–7.95 ppm.
  • ^13C NMR confirms the expected carbon environments.
  • The product purity and identity are verified by chromatographic and spectroscopic methods.

This method is advantageous for its relatively high yield and straightforward purification steps.

Multi-Component Ugi Reaction Followed by Oxime Formation

Method Overview:

A more complex synthetic strategy involves a post-Ugi heteroannulation reaction sequence where this compound is synthesized as an intermediate.

Experimental Procedure:

  • Aldehyde is reacted with a primary amine (e.g., allylamine or propargylamine) in methanol at room temperature for 30 minutes.
  • This compound is then added, followed by an isocyanide.
  • The reaction mixture is stirred for 24 hours.
  • After solvent removal, dichloromethane is added, and sodium hypochlorite (NaOCl, 10%) is introduced at 0°C.
  • The mixture is stirred at room temperature for 4 hours.
  • The product is extracted, washed, dried, and recrystallized from methanol to yield the pure compound.

Notes:

  • This method integrates oxime formation into a broader synthetic sequence, enabling the construction of complex heterocycles.
  • The reaction conditions are mild and allow for functional group tolerance.
  • The progress is monitored by thin-layer chromatography (TLC) using a solvent system of n-hexane/ethyl acetate (3:1).

Molten-State Synthesis of Related Hydroxybenzoylbenzoic Acids

Method Overview:

A green chemistry approach involves the molten-state reaction of phenolic amines with phthalic anhydride to yield hydroxybenzoylbenzoic acids, which are structurally related to hydroxyiminomethylbenzoic acid.

Experimental Procedure:

  • 3-N,N-Diethylaminophenol and phthalic anhydride are heated in a reactor equipped with stirring, constant pressure dropping funnel, and reflux apparatus until the reactants melt and react.
  • After reaction completion, toluene is added dropwise, and the mixture is heated and stirred for 2–5 hours.
  • The pH is adjusted with base and acid to precipitate the product.
  • The solid is isolated by filtration, recrystallized, and dried to yield the product with high purity.

Advantages:

  • Reduced use of organic solvents like toluene.
  • Simplified post-reaction treatment.
  • Environmentally friendly with lower pollution and operator hazard.

Though this method targets a different but related compound, it exemplifies advanced preparation techniques in benzoic acid derivative synthesis.

Summary Table of Preparation Methods

Method No. Starting Material(s) Key Reagents/Conditions Yield (%) Notes Reference
1 Phthalaldehyde Hydroxylamine hydrochloride, NaOH, EtOH, RT, 1h ~80 Simple, mild, direct oxime formation
2 4-Formylbenzoic acid Hydroxylamine hydrochloride, NaOAc, EtOH/H2O, reflux 9h ~81 Reflux, buffered, high purity
3 Aldehyde + primary amine + isocyanide MeOH, NaOCl oxidation post-Ugi, RT, 24h Variable Integrated multi-component synthesis
4 Substituted toluene derivatives KMnO4/NaMnO4 oxidation, CuSO4 catalyst, DMF, 85–105°C 81.6 (for intermediate) Complex oxidation, catalyst-assisted
5 3-N,N-Diethylaminophenol + phthalic anhydride Molten state, stirring, pH adjustment, toluene dropwise High Green chemistry, solvent reduction

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyiminomethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hydroxyiminomethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Hydroxyiminomethyl)benzoic acid involves its ability to chelate metal ions, which is crucial for its role as a rust converter. The hydroxyimino group forms stable complexes with metal ions, preventing further oxidation and corrosion. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell walls and inhibit enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Aminobenzoic Acid Derivatives

Compounds like 2-amino-3-methylbenzoic acid (CAS: 4389-45-1) and 4-(aminomethyl)-2-methylbenzoic acid hydrochloride (CAS: 1909306-16-6) share structural similarities but differ in substituent reactivity. The amino group in these derivatives enables participation in peptide coupling reactions, unlike the hydroxyimino group, which is more redox-active. For example, 4-(aminomethyl)-2-methylbenzoic acid hydrochloride is used in pharmaceutical synthesis due to its stability and versatility in forming amide bonds .

2-Sulfooxybenzoic Acid

2-(Sulfooxy)benzoic acid (analogous to aspirin) exhibits anti-inflammatory properties due to its structural similarity to salicylic acid . Unlike 2-(hydroxyiminomethyl)benzoic acid, the sulfooxy group enhances water solubility and bioavailability, making it advantageous for drug delivery.

Benzoic Acid with Azo Substituents

2-Hydroxy-4-substituted-3-(benzothiazolyl-2-azo)-benzoic acid derivatives (Table 1) demonstrate pH-sensitive color changes and high thermal stability, traits exploited in dye chemistry and analytical ligand design . Their azo groups enable π-π stacking interactions, unlike the chelation-focused hydroxyimino group.

Benzimidazole-Linked Benzoic Acids

Compounds like 2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)propanoic acid (melting point: 215–217°C) combine benzimidazole’s aromaticity with carboxylic acid functionality, enhancing antimicrobial and antitumor activity . Their synthesis involves multi-step coupling reactions, contrasting with the simpler imine formation in hydroxyiminomethyl derivatives.

Anti-Tumor Benzoic Acid Esters

2-Acetylamino benzoic acid methyl ester (Av7) from Aconitum vaginatum inhibits human cancer cell lines (AGS, HepG2, A549) with IC₅₀ values comparable to 5-fluorouracil . The ester group in these compounds improves membrane permeability, whereas the hydroxyimino group may enhance metal-mediated cytotoxicity.

Data Tables

Table 1: Physicochemical Properties of Selected Benzoic Acid Derivatives

Compound Melting Point (°C) pKa (Carboxylic Acid) Solubility Reference
This compound* Not reported ~3.5 (estimated) Moderate in DMSO Inferred
2-Amino-3-methylbenzoic acid Not reported 4.8 Water-soluble
2-Hydroxy-4-Cl-3-(benzothiazolyl) 265–267 2.1 (phenolic) Insoluble in H₂O
2-Benzimidazoleacetic acid 215–217 3.9 DMSO-soluble

*Estimated based on structural analogs.

Table 3: Extraction and Diffusivity Data

Compound Extraction Rate (k, min⁻¹) Distribution Coefficient (m) Effective Diffusivity (m²/s) Reference
Benzoic acid >98% in 5 min 15.2 1.8 × 10⁻⁹
Acetic acid <50% in 30 min 0.8 1.2 × 10⁻⁹

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Hydroxyiminomethyl)benzoic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions between 2-formylbenzoic acid and hydroxylamine under acidic or basic conditions. Optimization includes refluxing in ethanol/water mixtures with stoichiometric control (1:1 molar ratio of aldehyde to hydroxylamine). Purity is enhanced via recrystallization from ethanol or aqueous methanol, monitored by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : FT-IR confirms the presence of hydroxyimino (N–O stretch at ~1630 cm⁻¹) and carboxylic acid (O–H stretch at ~2500–3000 cm⁻¹) groups. ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm) and the hydroxyiminomethyl moiety (δ 8.3–8.5 ppm).
  • Crystallography : Single-crystal X-ray diffraction (SHELX software) resolves hydrogen-bonding networks. SHELXL refines thermal parameters and occupancy factors, while SHELXPRO interfaces for hydrogen-bond graph-set analysis .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (pH-dependent due to the carboxylic acid group). Stability tests under UV light and varying pH (2–12) via UV-Vis spectroscopy (λ_max ~270 nm) reveal degradation in alkaline conditions. Storage recommendations: desiccated at 4°C in amber vials .

Advanced Research Questions

Q. How can researchers analyze hydrogen-bonding patterns in this compound crystals to predict supramolecular interactions?

  • Methodological Answer : Graph-set analysis (Etter’s formalism) categorizes hydrogen bonds into motifs (e.g., R₂²(8) rings). SHELXL-generated .cif files provide bond distances/angles. Quantum mechanical calculations (DFT at B3LYP/6-311+G(d,p)) validate intermolecular interactions, correlating with powder XRD data to assess polymorphism .

Q. What experimental and computational approaches are used to study the binding affinity of this compound with serum albumin?

  • Methodological Answer :

  • Experimental : Fluorescence quenching assays (albumin’s tryptophan emission at 340 nm) determine Stern-Volmer constants (K_SV) and binding stoichiometry. Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS).
  • Computational : Molecular docking (AutoDock Vina) predicts binding poses in albumin’s subdomains IIA/IIIA. MD simulations (GROMACS, 100 ns) assess stability and residue-specific interactions .

Q. How do structural modifications at the hydroxyiminomethyl group affect the compound’s bioactivity, and what statistical methods validate these effects?

  • Methodological Answer : Substituents (e.g., alkylation, halogenation) are introduced via reductive amination or nucleophilic substitution. Bioactivity assays (e.g., antimicrobial MIC, DPPH radical scavenging) are analyzed using ANOVA with Tukey’s post-hoc test. QSAR models (MLR or PLS regression) correlate logP and Hammett constants (σ) with activity trends .

Q. What strategies are employed to resolve contradictory data in the compound’s antioxidant activity across different assay systems?

  • Methodological Answer : Contradictions between DPPH, ABTS, and FRAP assays arise from radical specificity and redox potentials. Normalization to Trolox equivalents and kinetic analysis (time-dependent IC₅₀) clarify mechanism differences. Multivariate analysis (PCA) identifies assay-specific variables (e.g., pH, solvent polarity) .

Methodological Focus Tables

Application Technique Key Parameters References
Synthesis OptimizationReflux condensationSolvent (ethanol/water), molar ratio (1:1)
Crystallographic AnalysisSHELX refinementR-factor (<5%), hydrogen-bond graph sets
Binding Affinity StudiesFluorescence quenching, ITCK_SV, ΔG (kJ/mol), binding site occupancy
Bioactivity ValidationQSAR modelinglogP, σ, cross-validated R²

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